molecular formula C13H11ClN2O2 B3822303 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea

1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea

Cat. No.: B3822303
M. Wt: 262.69 g/mol
InChI Key: VPKUSXKFSBUBSQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea (CAS 42284-29-7) is a synthetic urea derivative with the molecular formula C 13 H 11 ClN 2 O 2 and a molecular weight of 262.69 g/mol. This compound is provided as a research chemical for use in laboratory research purposes only. This compound has been identified in scientific research as a key intermediate in the development of novel urea-based cytotoxic agents. Specifically, it has been utilized in a scaffold-hopping approach to design analogs with potential antitumor properties . Studies have explored its role as a precursor to compounds that demonstrate cytotoxicity against triple-negative breast cancer (TNBC) cell lines , an aggressive cancer subtype with limited treatment options . Furthermore, structural analogs of this hit compound were designed to retain this activity while showing a significantly reduced interaction profile with GPCRs (G-protein coupled receptors) compared to the parent molecule, penfluridol, suggesting a path toward compounds with more targeted action and potentially reduced neurological side effects . The broader class of 1,3-disubstituted ureas to which this compound belongs is also under investigation in other therapeutic areas, such as for the development of soluble epoxide hydrolase (sEH) inhibitors, highlighting the versatility of the urea pharmacophore in medicinal chemistry . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-1-hydroxy-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-10-6-8-12(9-7-10)16(18)13(17)15-11-4-2-1-3-5-11/h1-9,18H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKUSXKFSBUBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Chlorophenyl 1 Hydroxy 3 Phenylurea and Its Derivatives

Established Synthetic Pathways for Phenylurea Core Formation

The formation of the urea (B33335) linkage (-NH-CO-NH-) is a cornerstone of synthesizing a vast array of organic compounds. For N,N'-disubstituted ureas like the phenylurea backbone of the target molecule, several reliable methods have been established.

Isocyanate-Based Coupling Reactions

The most prevalent and efficient method for constructing unsymmetrical ureas is the reaction between an isocyanate and an amine. google.comwikipedia.org In the context of synthesizing 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea, this would involve the reaction of a suitable N-substituted hydroxylamine (B1172632) with an isocyanate.

The general reaction proceeds as follows: R-NCO + R'-NH₂ → R-NH-CO-NH-R'

For the target molecule, the key reaction would be the coupling of phenyl isocyanate with N-(4-chlorophenyl)hydroxylamine. Phenyl isocyanate is a commercially available reagent that readily reacts with nucleophiles like amines. wikipedia.org The nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group to form the urea bond. nih.govresearchgate.net This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. nih.govresearchgate.net

Reactant 1Reactant 2ProductReaction Type
Phenyl IsocyanateN-(4-chlorophenyl)hydroxylamineThis compoundNucleophilic Addition

This interactive table summarizes the key isocyanate-based coupling reaction for the formation of the target compound.

Alternative Routes for Urea Linkage Construction

While isocyanate-based methods are common, concerns over the toxicity and handling of isocyanates have spurred the development of alternative synthetic routes. orgsyn.orggoogle.com

One such alternative involves the use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) (BTC) or N,N'-carbonyldiimidazole (CDI). google.com In a typical procedure, an amine is first reacted with the phosgene equivalent to form a carbamoyl (B1232498) chloride or an activated intermediate, which then reacts with a second amine to yield the unsymmetrical urea. nih.govgoogle.com

Another approach is the reaction of amines with carbamates, such as ethyl carbamate (B1207046), in the presence of a base. lookchem.comorgsyn.org For instance, hydroxyurea (B1673989) itself can be synthesized by reacting hydroxylamine hydrochloride with ethyl carbamate in the presence of sodium hydroxide. lookchem.com A similar principle could be adapted for more complex substituted ureas.

More contemporary methods include catalytic carbonylation reactions. These methods utilize carbon monoxide or CO surrogates in the presence of a transition metal catalyst (e.g., palladium) to couple amines and form ureas. google.comresearchgate.net These reactions are atom-economical but may require specific catalysts and conditions.

Regioselective Hydroxylation and Chlorination Strategies for Aromatic Ring Functionalization

The precise placement of the hydroxyl and chloro groups is critical for the identity of this compound. This is typically achieved by using pre-functionalized starting materials rather than attempting to selectively functionalize the intact urea molecule, which could lead to a mixture of isomers.

Approaches for Introducing the 1-Hydroxy Group

The hydroxyl group on the nitrogen atom (N-hydroxylation) is a key feature of the target molecule. The most direct synthetic strategy involves using a pre-synthesized N-arylhydroxylamine as a key intermediate. The synthesis of N-arylhydroxylamines is well-established.

A common method is the selective reduction of the corresponding nitroaromatic compound. nih.govnih.gov For example, 4-chloronitrobenzene can be reduced to N-(4-chlorophenyl)hydroxylamine using various reducing agents. Catalytic hydrogenation using platinum catalysts (e.g., Pt/C) in the presence of specific promoters can achieve high selectivity for the hydroxylamine over the corresponding aniline. nih.gov Other methods include reduction with zinc dust in the presence of ammonium (B1175870) chloride or using reagents like sodium borohydride (B1222165) with catalysts. lookchem.comnih.gov

Starting MaterialReagent(s)Product
4-ChloronitrobenzenePt/C, H₂, Promoter (e.g., DMAP)N-(4-chlorophenyl)hydroxylamine
4-ChloronitrobenzeneZn, NH₄ClN-(4-chlorophenyl)hydroxylamine
4-ChloronitrobenzeneNaBH₄, Antimony catalystN-(4-chlorophenyl)hydroxylamine

This interactive table outlines common methods for the synthesis of the key N-hydroxy intermediate.

Methods for 4-Chlorophenyl Moiety Incorporation

The chlorine atom at the para-position of one of the phenyl rings is introduced by using a chlorinated precursor. The synthesis starts with a commercially available chlorinated compound, such as 4-chloroaniline (B138754) or 4-chloronitrobenzene.

For the isocyanate-based route, 4-chloroaniline can be converted to 4-chlorophenyl isocyanate. This is typically achieved through phosgenation, where 4-chloroaniline is reacted with phosgene or a phosgene equivalent like triphosgene. organic-chemistry.org

Alternatively, if the synthetic strategy involves forming the urea from two different amines, one of these would be 4-chloroaniline. The chlorination of an unsubstituted phenylurea is generally not a preferred method due to the difficulty in controlling the position and number of chlorine atoms added to the aromatic rings. Direct chlorination of aromatic compounds often requires harsh conditions and can lead to a mixture of ortho, meta, and para isomers, as well as polychlorinated products.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key building blocks.

N-(4-chlorophenyl)hydroxylamine : As detailed in section 2.2.1, this crucial intermediate is most effectively synthesized via the selective reduction of 4-chloronitrobenzene. nih.gov The choice of reducing system can influence the yield and purity of the product. For example, catalytic hydrogenation over a platinum catalyst offers a clean and efficient route. nih.gov

Phenyl Isocyanate : This is a readily available commercial chemical. wikipedia.org It is an organic compound containing the functional group -N=C=O. It is a colorless liquid that is used in the synthesis of ureas, carbamates, and other heterocyclic compounds. wikipedia.org

4-Chloroaniline : This is a common starting material and is widely available commercially. It serves as the precursor for 4-chlorophenyl isocyanate.

4-Chlorophenyl Isocyanate : This can be synthesized from 4-chloroaniline by reacting it with phosgene or triphosgene in an inert solvent. organic-chemistry.org The reaction must be handled with care due to the toxicity of the reagents. An alternative preparation involves the reaction of 4-chlorophenyl urea with sodium nitrite (B80452) in the presence of hydrochloric acid.

The logical and most direct synthetic route to this compound is therefore the reaction between N-(4-chlorophenyl)hydroxylamine and phenyl isocyanate. This approach utilizes readily accessible or synthesizable precursors and relies on a well-established coupling reaction.

Derivatization Strategies for this compound Analogues

The modular nature of the synthesis of this compound allows for systematic modifications at different positions of the molecule, namely on the two phenyl rings and the central urea bridge. These derivatization strategies are crucial for structure-activity relationship (SAR) studies.

Modifications on both the N-1 chlorophenyl ring and the N-3 phenyl ring can be readily achieved by utilizing appropriately substituted starting materials.

N-1 Phenyl Ring (Derived from N-substituted hydroxylamine): A variety of substituted N-phenylhydroxylamines can be employed to introduce different functional groups on this ring. For instance, starting with N-(4-fluorophenyl)hydroxylamine or N-(4-bromophenyl)hydroxylamine would yield the corresponding 4-fluoro or 4-bromo analogues. The synthesis of a range of 1,3-disubstituted ureas with various halogen substitutions on the phenyl ring has been reported, demonstrating the feasibility of this approach. researchgate.net The introduction of electron-donating groups, such as methoxy (B1213986) or methyl, or electron-withdrawing groups, like trifluoromethyl, can also be achieved by selecting the corresponding substituted hydroxylamine precursors.

N-3 Phenyl Ring (Derived from isocyanate): The diversity of commercially available or synthetically accessible isocyanates allows for extensive modification of this phenyl ring. For example, reacting N-(4-chlorophenyl)hydroxylamine with 4-methylphenyl isocyanate or 4-methoxyphenyl (B3050149) isocyanate would produce derivatives with altered electronic and steric properties. The synthesis of phenylurea derivatives often involves reacting an amine with a suitable isocyanate, a method that can be adapted for these modifications. nih.govnih.gov

A representative set of possible modifications on the phenyl rings is presented in the table below.

Compound R1 R2
This compound4-ClH
1-(4-Fluorophenyl)-1-hydroxy-3-phenylurea4-FH
1-(4-Bromophenyl)-1-hydroxy-3-phenylurea4-BrH
1-(4-Trifluoromethylphenyl)-1-hydroxy-3-phenylurea4-CF3H
1-(4-Chlorophenyl)-1-hydroxy-3-(4-methylphenyl)urea4-Cl4-CH3
1-(4-Chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)urea4-Cl4-OCH3
1-(4-Chlorophenyl)-1-hydroxy-3-(3,4-dichlorophenyl)urea4-Cl3,4-diCl

The urea bridge itself can be a target for modification, although this is generally more complex than phenyl ring substitutions.

N-Alkylation: The hydrogen on the N-3 nitrogen of the urea can be substituted with an alkyl group. This can be achieved by post-synthetic modification of the parent hydroxyurea using a suitable alkyl halide in the presence of a non-nucleophilic base. However, care must be taken to avoid alkylation of the N-1 hydroxyl group.

Thiourea (B124793) Analogues: A common variation is the replacement of the carbonyl oxygen with a sulfur atom to form the corresponding thiourea derivative. This is typically achieved by using an isothiocyanate instead of an isocyanate in the primary synthesis. For example, reacting N-(4-chlorophenyl)hydroxylamine with phenyl isothiocyanate would yield 1-(4-chlorophenyl)-1-hydroxy-3-phenylthiourea.

Guanidinium (B1211019) Analogues: Further extension of the urea core to a guanidinium moiety can be accomplished by reacting the N-substituted hydroxylamine with a cyanating agent, followed by reaction with an amine.

The table below illustrates some of these variations.

Compound X R
This compoundOH
1-(4-Chlorophenyl)-1-hydroxy-3-methyl-3-phenylureaOCH3
1-(4-Chlorophenyl)-1-hydroxy-3-phenylthioureaSH

The nitrogen atom of the hydroxylamine is a prochiral center, and the introduction of a substituent on this nitrogen to form the hydroxyurea can lead to the formation of a chiral center if the substituents on the nitrogen are different. In the case of this compound, the nitrogen atom bearing the hydroxyl group is not a stereocenter.

However, if chiral substituents are introduced on either of the phenyl rings or if the N-3 nitrogen is part of a chiral moiety, diastereomers could be formed. In such cases, stereoselective synthesis or separation of the diastereomers would be necessary to study the biological activity of individual stereoisomers. Chiral chromatography is a common method for separating enantiomers and diastereomers of urea derivatives. The synthesis of chiral ureas has been reported, often starting from chiral amines or isocyanates. nih.gov

Green Chemistry Approaches and Scalability in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically active compounds to reduce environmental impact and improve efficiency. For the synthesis of this compound and its derivatives, several green chemistry approaches can be considered.

Solvent Selection: The use of hazardous solvents like dichloromethane can be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). In some cases, reactions for the formation of ureas can be performed in aqueous media or under solvent-free conditions. rsc.org

Catalysis: The use of catalysts can improve reaction efficiency and reduce waste. For example, the synthesis of ureas can sometimes be catalyzed by Lewis acids or bases, allowing for lower reaction temperatures and shorter reaction times.

Atom Economy: The primary synthetic route involving the reaction of a hydroxylamine with an isocyanate has excellent atom economy, as all the atoms of the reactants are incorporated into the product.

Energy Efficiency: Microwave-assisted synthesis can be explored to reduce reaction times and energy consumption.

The scalability of the synthesis is a crucial factor for potential industrial production. The reaction of an N-substituted hydroxylamine with an isocyanate is generally a high-yielding and straightforward reaction, making it amenable to scale-up. Key considerations for scalability include the availability and cost of starting materials, the ease of product isolation and purification, and the safety of the reaction conditions. The development of a robust crystallization method for the final product would be a critical step in ensuring high purity on a large scale. The synthesis of related heterocyclic compounds has been successfully scaled up, indicating the potential for the large-scale production of these hydroxyurea derivatives. mdpi.com The use of flow chemistry could also be investigated for a more controlled and scalable synthesis.

Advanced Spectroscopic and Structural Elucidation of 1 4 Chlorophenyl 1 Hydroxy 3 Phenylurea

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons on the two aromatic rings will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the ring currents. The protons on the 4-chlorophenyl ring are expected to show an AA'BB' splitting pattern, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the chlorine atom would be shifted slightly downfield compared to the protons meta to it. The protons of the unsubstituted phenyl group will likely present as a complex multiplet.

The protons of the urea (B33335) and hydroxyl groups (N-H and O-H) are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. The methine proton (CH) attached to the hydroxyl group and the nitrogen atom would likely appear as a singlet in the range of 5.0-6.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general chemical shift theory. Actual experimental values may vary.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Phenyl-H (ortho)7.30 - 7.50d~ 7-8
Phenyl-H (meta)7.00 - 7.20t~ 7-8
Phenyl-H (para)7.10 - 7.30t~ 7-8
4-Chlorophenyl-H (ortho to Cl)7.35 - 7.55d~ 8-9
4-Chlorophenyl-H (meta to Cl)7.25 - 7.45d~ 8-9
N-H (urea)8.0 - 9.0br s-
O-H (hydroxyl)9.0 - 10.0br s-
N-OH5.0 - 6.0s-

¹³C NMR Spectroscopic Analysis and Carbon Environment Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the urea moiety is expected to be the most downfield signal, typically appearing in the range of 150-160 ppm.

The aromatic carbons will resonate in the region of 110-140 ppm. The carbon atom bearing the chlorine (C-Cl) will have its chemical shift influenced by the electronegativity of the halogen. The quaternary carbons of the aromatic rings will generally show weaker signals compared to the protonated carbons. The carbon atom attached to the hydroxyl group and nitrogen (the chiral center) is expected to be in the range of 70-80 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general chemical shift theory. Actual experimental values may vary.)

Carbon Predicted Chemical Shift (ppm)
C=O (urea)150 - 160
C-Cl (4-chlorophenyl)130 - 135
C-ipso (phenyl)135 - 140
C-ipso (4-chlorophenyl)138 - 142
Aromatic C-H (phenyl)118 - 130
Aromatic C-H (4-chlorophenyl)120 - 130
C-OH70 - 80

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the phenyl and 4-chlorophenyl rings, confirming their respective spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon by correlating the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity of the different fragments of the molecule. For example, correlations would be expected between the N-H proton and the carbonyl carbon (C=O), as well as between the protons of the phenyl ring and the urea nitrogen. Correlations between the methine proton and the carbons of the 4-chlorophenyl ring would confirm the attachment of this group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The N-H and O-H stretching vibrations would appear as broad bands in the high-frequency region, typically between 3200 and 3500 cm⁻¹. The broadening is a result of intermolecular and intramolecular hydrogen bonding.

The C=O stretching vibration of the urea group is a strong and characteristic band, expected in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations would appear in the fingerprint region (below 1600 cm⁻¹). The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration should be observable in the lower frequency region, typically between 700 and 800 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound (Note: These are predicted values based on analogous structures and general spectroscopic data.)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch3400 - 3500Medium, Broad
N-H Stretch3200 - 3400Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Amide I)1630 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
N-H Bend (Amide II)1500 - 1550Medium
C-N Stretch1200 - 1350Medium
C-Cl Stretch700 - 800Strong

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong signals in the IR spectrum, non-polar bonds and symmetric vibrations often produce strong signals in the Raman spectrum.

The aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the substituted benzene rings, are expected to be prominent in the Raman spectrum. The C-Cl stretching vibration is also typically Raman active. The C=O stretch will also be present, although it may be weaker than in the FT-IR spectrum. The symmetric N-H stretching vibrations may also be observed. The combination of FT-IR and Raman data allows for a more complete vibrational analysis and a more confident assignment of the observed bands.

Table 4: Predicted Raman Shifts for this compound (Note: These are predicted values based on analogous structures and general spectroscopic data.)

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Strong
C=O Stretch1630 - 1680Medium
Aromatic Ring Breathing990 - 1010Strong
C-Cl Stretch700 - 800Medium to Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For this compound, both high-resolution and electrospray ionization techniques provide critical structural information.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental composition. nih.gov For this compound, with a molecular formula of C₁₃H₁₁ClN₂O₂, HRMS can confirm its composition by measuring the monoisotopic mass with precision in the parts-per-million (ppm) range. nih.gov The technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas. nih.gov The expected accurate masses for various adducts and ions of the title compound are fundamental for its definitive identification.

Table 1: Predicted HRMS Data for this compound (C₁₃H₁₁ClN₂O₂)
Ion SpeciesFormulaMonoisotopic Mass (Da)
[M]C₁₃H₁₁³⁵ClN₂O₂278.0509
[M+H]⁺C₁₃H₁₂³⁵ClN₂O₂⁺279.0582
[M+Na]⁺C₁₃H₁₁³⁵ClN₂O₂Na⁺301.0401
[M-H]⁻C₁₃H₁₀³⁵ClN₂O₂⁻277.0438

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like phenylurea derivatives. nih.gov In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.govnih.gov

The subsequent fragmentation of the molecular ion, induced by collision-induced dissociation (CID), provides valuable structural insights. The fragmentation patterns for phenylurea compounds often involve characteristic cleavages of the urea bridge. nih.gov For this compound, key fragmentations would be expected to occur at the C-N and N-N bonds of the urea and hydroxylamine (B1172632) moieties. Common fragmentation pathways include the α-cleavage of bonds adjacent to the carbonyl group and the loss of small neutral molecules. miamioh.edunih.gov Analysis of these fragmentation pathways allows for the systematic reconstruction of the molecule's structure.

Table 2: Plausible ESI-MS/MS Fragmentation Patterns for this compound
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
279.06 ([M+H]⁺)156.02C₇H₅NO[4-Chlorophenyl-N-OH]⁺
279.06 ([M+H]⁺)127.02C₇H₆N₂O₂[4-Chlorophenyl]⁺
279.06 ([M+H]⁺)120.06C₇H₅ClO[Phenylurea+H]⁺
277.04 ([M-H]⁻)119.05C₇H₅ClO[Phenylurea-H]⁻

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, revealing details about molecular conformation and intermolecular interactions that govern the solid-state architecture. While a specific crystal structure for this compound is not detailed in the surveyed literature, extensive data on closely related phenylurea derivatives allow for a robust prediction of its solid-state characteristics.

The crystal packing of phenylurea compounds is typically dominated by a network of intermolecular hydrogen bonds. nih.govresearchgate.net The urea moiety, with its N-H donor groups and C=O acceptor group, is central to forming these interactions. In analogous structures, molecules are frequently linked by N-H···O hydrogen bonds, creating one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net Given the presence of an additional hydroxyl (-OH) group, this compound is expected to form even more extensive hydrogen-bonding networks, potentially involving O-H···O or O-H···N interactions.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings (phenyl and 4-chlorophenyl) can further stabilize the crystal lattice, often with centroid-centroid distances in the range of 3.6 to 4.0 Å. researchgate.net These interactions contribute to a densely packed and stable crystalline structure.

Table 3: Representative Hydrogen Bond Parameters from an Analogous Phenylurea Crystal Structure researchgate.net
Donor-H···AcceptorD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N(1)-H(1)···O(1)0.862.173.00150
N(2)-H(2A)···O(1)0.862.032.86155

The dihedral angle between the two aromatic rings is a key conformational parameter. Studies on similar molecules show this angle can vary significantly, often falling in the range of 20° to 50°, reflecting a balance between crystal packing forces and intramolecular steric effects. nih.govresearchgate.net The dihedral angle between a phenyl ring and the urea plane is also critical, influencing the degree of electronic conjugation across the molecule.

Table 4: Representative Dihedral Angles from Analogous Phenylurea Crystal Structures
ParameterAngle (°)Reference Compound
Dihedral angle between phenyl rings23.61-[3-(Hydroxymethyl)phenyl]-3-phenylurea nih.gov
Dihedral angle between chlorophenyl and urea groups51.11-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net
Dihedral angle between tolyl and chlorophenyl groups28.61-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. The spectrum is characteristic of the chromophores present in the structure. For this compound, the primary chromophores are the phenyl ring, the 4-chlorophenyl ring, and the urea carbonyl group.

Table 5: Electronic Transitions and Absorption Bands for the Parent Compound Phenylurea psu.edu
CompoundConformationTransition TypeObserved Absorption Band (cm⁻¹)Observed Absorption Band (nm)
Phenylureatransπ→π36082~277
Phenylureacisπ→π36715~272

Computational and Theoretical Investigations of 1 4 Chlorophenyl 1 Hydroxy 3 Phenylurea

Quantum Chemical Calculations

Extensive literature searches did not yield specific studies applying quantum chemical calculations directly to 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea. The following sections outline the theoretical basis of what such an analysis would entail. The data presented is based on general principles and findings for structurally similar phenylurea compounds, as direct computational research on the target molecule is not available in the public domain.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine the molecule's most stable three-dimensional conformation (geometry optimization). This process involves calculating the potential energy surface of the molecule to find the minimum energy structure, which corresponds to the most likely geometry of the molecule in its ground state.

The optimized structure would provide key information on bond lengths, bond angles, and dihedral angles. For instance, one would expect specific bond lengths for the C-Cl, C-N, C=O, and O-H bonds, as well as the rotational orientation of the phenyl and chlorophenyl rings relative to the urea (B33335) bridge. These parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Key Geometric Parameters for this compound from a Hypothetical DFT Calculation

Parameter Predicted Value (Illustrative)
C=O Bond Length ~1.23 Å
C-N (Amide) Bond Lengths ~1.36 - 1.40 Å
C-Cl Bond Length ~1.74 Å
O-H Bond Length ~0.97 Å

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are critical for determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap implies that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich phenylurea moiety, while the LUMO may be distributed over the chlorophenyl ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) (Illustrative)
HOMO -6.5
LUMO -1.2

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It maps the electrostatic potential onto the constant electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atom of the carbonyl group and the hydroxyl group, indicating these are sites for electrophilic attack. The hydrogen atoms of the amine and hydroxyl groups would likely show positive potential (blue), identifying them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular delocalization and hyperconjugative interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

Table 3: Illustrative NBO Analysis Data for Key Intramolecular Interactions in this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol) (Illustrative)
LP(O) on C=O π*(N-C) ~25.0
LP(N) π*(C=O) ~40.0

Fukui Functions and Dual Descriptor Analysis for Electrophilic and Nucleophilic Attack Sites

Fukui functions and the dual descriptor are reactivity indices derived from DFT that provide more specific information about the reactivity of different atomic sites in a molecule. The Fukui function identifies which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The dual descriptor can simultaneously describe electrophilic and nucleophilic behavior.

For this compound, these analyses would pinpoint specific atoms most likely to participate in chemical reactions. For instance, the carbonyl oxygen would be expected to have a high value for nucleophilic attack, while the carbonyl carbon would be a likely site for electrophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies on this compound were found, such simulations could provide valuable insights into its dynamic behavior, conformational flexibility, and interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements. This could reveal stable conformations, the dynamics of intramolecular hydrogen bonding, and how the molecule interacts with its surroundings. For example, simulations could show the stability of the hydrogen bond between the hydroxyl group and the carbonyl oxygen.

Conformational Dynamics and Stability in Various Environments

The conformational landscape of this compound is critical to understanding its chemical behavior. The molecule's flexibility arises from several rotatable bonds, particularly the C-N and N-N bonds of the urea and hydroxylamine (B1172632) core, and the bonds connecting the phenyl rings to this core. Theoretical studies, typically employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are used to explore the potential energy surface of the molecule.

These calculations identify stable conformers (local minima on the energy landscape) and the transition states connecting them. The relative stability of these conformers is determined by a delicate balance of intramolecular interactions, such as hydrogen bonds involving the hydroxyl and urea protons, and steric hindrance between the bulky phenyl rings.

The environment significantly influences conformational stability. In the gas phase, intramolecular hydrogen bonding is a dominant stabilizing factor. In solution, the polarity of the solvent plays a crucial role. Polar solvents can form hydrogen bonds with the urea and hydroxyl groups, potentially disrupting intramolecular bonds and stabilizing more extended conformations. MD simulations in explicit solvent environments are employed to model these dynamic interactions and predict the most probable conformations in different media.

Solvent Interaction Analysis (e.g., Radial Distribution Functions)

To quantify the interaction between this compound and solvent molecules, Radial Distribution Functions (RDFs) are calculated from molecular dynamics simulation trajectories. An RDF, g(r), describes the probability of finding a solvent atom at a certain distance 'r' from a solute atom.

By calculating RDFs for specific atom pairs, such as the hydrogen atoms of the urea group and the oxygen atoms of water molecules, the strength and location of hydrogen bonds can be detailed. A sharp peak in the RDF at a short distance (typically 1.8-2.5 Å for hydrogen bonds) indicates a strong, well-defined interaction. Integrating the RDF up to the first minimum provides the coordination number, which is the average number of solvent molecules in the first solvation shell. This analysis reveals how the solute molecule structures the surrounding solvent and highlights the key interaction sites that govern its solubility and reactivity.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions within and between molecules. mdpi.comjussieu.fr This method is based on the electron density (ρ) and its first derivative, the reduced density gradient (RDG). mdpi.comchemrxiv.org Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveals regions of non-covalent interactions. researchgate.netscielo.org.mx

These interactions are typically visualized as isosurfaces in 3D space, color-coded to indicate their nature:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions. researchgate.net

Red surfaces denote strong repulsive interactions, often due to steric clashes. mdpi.comresearchgate.net

For this compound, NCI/RDG analysis can identify the critical intramolecular hydrogen bonds that stabilize its conformation. It can also map the van der Waals interactions between the phenyl rings and highlight any steric repulsion. In a condensed phase or co-crystal, this analysis would be invaluable for visualizing intermolecular hydrogen bonds and π-π stacking interactions that dictate the crystal packing. scielo.org.mx

Quantitative Structure–Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure–Property Relationship (QSPR) modeling provides a way to predict the physicochemical properties of a compound based on its molecular structure. springernature.comresearchgate.net These models are built by establishing a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined property. nih.govmdpi.com

For this compound, a QSPR model could be developed to predict properties like solubility, melting point, or partition coefficient. The process involves:

Data Collection : Gathering experimental data for a set of structurally related urea derivatives.

Descriptor Calculation : Computing a large number of molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building : Using statistical methods or machine learning algorithms (e.g., multiple linear regression, random forest) to select the most relevant descriptors and build a predictive model. nih.gov

Validation : Rigorously testing the model's accuracy and predictive power using internal and external validation sets.

A validated QSPR model could then be used to predict the properties of this compound and other novel derivatives, accelerating the design and screening process by prioritizing compounds with desirable characteristics before their synthesis. researchgate.net

Theoretical Spectroscopic Data Simulation and Comparison with Experimental Results

Computational chemistry allows for the simulation of various spectroscopic data, which can be compared with experimental results to confirm molecular structure and understand vibrational properties. For phenyl urea herbicides and related compounds, DFT calculations are commonly used to predict infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov

The process involves optimizing the molecular geometry and then calculating the vibrational frequencies and NMR chemical shifts. The calculated vibrational frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity.

A comparison between the theoretical and experimental spectra for a related compound is shown below. This comparison aids in the assignment of specific spectral bands to the vibrational modes of the molecule, such as N-H stretching, C=O stretching, and phenyl ring vibrations. nih.gov Discrepancies between simulated and experimental data can point to specific intermolecular interactions, such as strong hydrogen bonding in the solid state, which are not always fully captured in gas-phase calculations. nih.gov

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Typical Experimental Wavenumber (cm⁻¹)Assignment
ν(N-H)3400-35003200-3400N-H stretching (red-shifted due to H-bonding)
ν(C=O)1680-17201650-1690Carbonyl stretching
δ(N-H)1500-15501510-1560N-H bending
ν(C-N)1250-13501240-1340C-N stretching

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with significant charge asymmetry, often described as donor-π-acceptor (D-π-A) systems, can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. ripublication.comnih.gov Theoretical calculations are a primary tool for evaluating the NLO potential of a new compound.

The key NLO parameters are the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These properties can be calculated using quantum chemical methods like Hartree-Fock or DFT. ripublication.com A large value for the first hyperpolarizability (β) is indicative of a strong second-harmonic generation (SHG) response. researchgate.net

For this compound, the electron-withdrawing chlorophenyl group and the electron-donating tendencies of the urea and hydroxyl moieties create a potential D-π-A framework. Theoretical evaluation would involve computing the NLO parameters. Studies on similar chalcone derivatives have shown that quantum chemical computations can effectively predict NLO efficacy. ripublication.comresearchgate.net The results would determine if the molecule has a sufficiently large hyperpolarizability to be considered a promising NLO material. nih.gov

ParameterSymbolDescription
Dipole MomentμMeasures the separation of positive and negative charges in the molecule.
Linear PolarizabilityαDescribes the distortion of the electron cloud in response to an external electric field.
First HyperpolarizabilityβMeasures the second-order (non-linear) response to an electric field; related to SHG.
Second HyperpolarizabilityγMeasures the third-order non-linear response; related to third-harmonic generation (THG).

Molecular Interactions and Biological Target Engagement of 1 4 Chlorophenyl 1 Hydroxy 3 Phenylurea

Biochemical Modulation of Specific Enzyme Activities

The unique structural characteristics of 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea, particularly its phenylurea core, have prompted its evaluation against several enzymes critical to distinct physiological and pathological processes.

In Vitro Inhibition of Alpha-Glucosidase for Carbohydrate Metabolism Research

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for hydrolyzing glucoside bonds to release glucose. nih.gov The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by controlling postprandial blood glucose levels. nih.gov Bioactive peptides and various heterocyclic compounds have been identified as potential sources of alpha-glucosidase inhibitors. nih.govnih.gov

While a wide array of compounds, including those with heterocyclic rings and carbohydrate mimics like acarbose, have been developed as alpha-glucosidase inhibitors, the specific inhibitory activity of this compound against this enzyme is not detailed in the reviewed scientific literature. nih.gov However, the broader class of urea (B33335) and thiourea (B124793) derivatives is of interest in enzyme inhibition studies. Research into novel synthetic compounds, such as pyridazine-triazole derivatives, continues to identify new, potent inhibitors, with some showing uncompetitive inhibition mechanisms and Ki values in the nanomolar range. nih.gov The potential of specific phenylurea compounds like this compound remains an area for further investigation.

Exploration as Soluble Human Epoxide Hydrolase Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme that converts anti-inflammatory epoxy fatty acids (EpFAs) into their less active dihydroxy forms. nih.govescholarship.org Inhibition of sEH is a recognized therapeutic strategy for enhancing the effects of endogenous EpFAs, which play a role in regulating blood pressure and inflammation. nih.govnih.gov

Dialkylurea and phenylurea derivatives are a prominent class of sEH inhibitors. nih.govnih.gov They are thought to mimic the transition state of the epoxide ring-opening reaction, with the urea carbonyl group forming crucial hydrogen bonds with tyrosine residues (Y381 and Y465) in the enzyme's active site. nih.gov While numerous urea-based inhibitors have been developed and studied, leading to potent compounds like TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea), specific inhibitory data such as IC50 values for this compound against human sEH are not specified in the available research. escholarship.org The complexity of inhibitor binding underscores the importance of using human sEH for screening and structural studies to optimize inhibitor design. nih.gov

Table 1: Examples of Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors

Compound Name Target Significance
N-cyclohexyl- N′-iodophenyl urea (CIU) Human and Murine sEH Exhibits similar potency but different binding orientations in human vs. murine sEH. nih.gov
1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) Soluble Epoxide Hydrolase (sEH) A potent and selective sEH inhibitor studied for its effects in ameliorating experimental autoimmune encephalomyelitis. escholarship.org

Potential Interactions with Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestines that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. nih.govnih.gov Activation of FXR suppresses the synthesis of bile acids and promotes their excretion, making FXR agonists a promising therapeutic strategy for gastrointestinal and metabolic diseases such as primary biliary cholangitis and nonalcoholic fatty liver disease. nih.gov

Both steroidal and non-steroidal ligands for FXR have been developed. nih.gov While FXR agonists are being clinically investigated, research also supports a role for FXR antagonists or selective modulators to address potential side effects. nih.gov The interaction of this compound with FXR has not been specifically documented in the reviewed scientific papers. The broad screening of chemical libraries against nuclear receptors like FXR remains a common strategy in drug discovery, but specific findings for this compound are not available.

Modulation of Neuropeptide Y5 (NPY5) Receptor Activity

The Neuropeptide Y5 (NPY5) receptor is a G-protein coupled receptor implicated in various physiological processes, including the regulation of food intake. nih.govresearchgate.net As such, NPY5 receptor antagonists have been extensively researched as potential anti-obesity agents. nih.govresearchgate.net

Trisubstituted phenylurea derivatives have emerged as a potent class of NPY5 receptor antagonists. nih.gov A lead compound, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, was identified through screening and subsequently optimized. nih.gov Structure-activity relationship studies involving modifications to the urea portion and phenyl groups led to the development of analogues with IC50 values below 0.1 nM. nih.gov Functional assays confirmed that these urea analogues act as antagonists. nih.gov Further research on aryl urea derivatives based on spiropiperidine scaffolds has also yielded orally active NPY5 antagonists. researchgate.net While this indicates that the phenylurea scaffold is highly effective for targeting the NPY5 receptor, specific binding affinity or functional data for this compound is not provided in the reviewed literature.

Table 2: Examples of Phenylurea Derivatives as NPY5 Receptor Antagonists

Compound Class Receptor Target Research Finding
Trisubstituted Phenyl Ureas Neuropeptide Y5 (NPY5) Receptor Optimization of a lead compound resulted in analogues with IC50 values < 0.1 nM. nih.gov

Inhibition of Mycobacterial Hydrolases

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a large number of serine and epoxide hydrolases that are crucial for its lipid metabolism and survival within the host. nih.govnih.gov These enzymes represent promising targets for the development of new therapeutics. Specifically, epoxide hydrolases like EphD are involved in the metabolism of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov

Urea and thiourea derivatives have been investigated as inhibitors of these mycobacterial enzymes. nih.gov Studies have shown that urea-based inhibitors can disrupt the activity of EphD inside the mycobacterial cell. nih.gov Furthermore, phenotypic screening has identified covalent inhibitors that target multiple serine hydrolases involved in lipid metabolism, disrupting the growth of M. tuberculosis. nih.gov Although the general class of urea derivatives is recognized for its potential against mycobacterial targets, specific inhibitory data for this compound against mycobacterial hydrolases is not available in the reviewed sources.

Targeting Viral Replicases (e.g., RNA-dependent RNA polymerase of SARS-CoV-2)

Research into the direct activity of this compound against viral replicases, including the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, is not presently available in published studies. The SARS-CoV-2 RdRp, also known as nsp12, is a critical enzyme for the replication and transcription of the viral RNA genome. nih.govnih.gov This enzyme's essential function and the lack of closely related counterparts in human cells make it a prime target for antiviral drug development. nih.gov

The core of the viral replication machinery consists of the nsp12 polymerase along with its cofactors, nsp7 and nsp8, which are necessary for its processive enzymatic activity. nih.govbiorxiv.org The active site of RdRp is highly conserved among RNA viruses, making it an attractive target for broad-spectrum antiviral agents. nih.gov Antiviral drugs like Remdesivir function by targeting the RdRp, acting as a nucleotide analogue that terminates the viral RNA chain elongation process. nih.govyoutube.com

While direct studies on this compound are absent, computational research has explored other complex urea-containing molecules for their potential to inhibit SARS-CoV-2 RdRp. For instance, a molecular docking study investigated 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea, suggesting it has the potential to competitively block the ATP binding site of the viral polymerase. nih.gov However, this compound is structurally distinct from this compound.

Receptor Ligand Binding and Allosteric Modulation Studies

The most extensively researched compound related to the phenylurea scaffold in the context of receptor binding is PSNCBAM-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea). It is a diarylurea derivative, differing from this compound by the absence of a hydroxyl group on the urea linkage and the presence of a complex substituted phenyl group.

PSNCBAM-1 is a well-characterized negative allosteric modulator (NAM) of the cannabinoid CB1 receptor. nih.govtocris.comnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous cannabinoids or classical agonists/antagonists. nih.govsemanticscholar.org This mode of action allows for a more nuanced modulation of receptor activity.

PSNCBAM-1 exhibits several hallmark characteristics of a CB1 allosteric modulator:

Signaling Antagonism : It acts as a non-competitive antagonist, blocking the signaling effects induced by CB1 receptor agonists like CP55,940, WIN55212-2, and anandamide (B1667382) (AEA) in functional assays such as cAMP and [³⁵S]GTPγS binding assays. nih.govnih.gov

Binding Enhancement : Paradoxically, despite its antagonist effects on signaling, PSNCBAM-1 enhances the binding of the CB1 agonist [³H]CP55,940 to its orthosteric site. nih.govnih.govacs.org This positive cooperativity in binding, paired with negative cooperativity in function (antagonism), is a defining feature of its allosteric mechanism. researchgate.net

Receptor Selectivity : The compound shows a high degree of selectivity for the CB1 receptor, with no significant effects observed at the CB2 receptor. nih.govtocris.comnih.gov

Structure-activity relationship (SAR) studies on PSNCBAM-1 have explored how modifications to its chemical structure affect its activity. Research has shown that electron-withdrawing groups at the 4-position of the chlorophenyl ring are favorable for activity. For example, an analogue with a 4-cyano group instead of the 4-chloro group displayed high potency in both calcium mobilization and radioligand binding assays. acs.org

Table 1: In Vitro Activity of PSNCBAM-1 at the CB1 Receptor

This table is interactive. You can sort and filter the data.

Assay TypeAgonist TestedEffect of PSNCBAM-1Potency (IC₅₀)Source
cAMP AssayCP55,940Antagonism~1 µM (partial inhibition) nih.gov
[³⁵S]GTPγS BindingCP55,940Antagonism45 nM tocris.com
[³⁵S]GTPγS BindingWIN55,212-2Antagonism209 nM tocris.com
Agonist Binding[³H]CP55,940Enhancement (Positive Allosteric Modulation)EC₅₀ = 167 nM acs.org

A key characteristic of allosteric modulators is that their effects can be dependent on the specific orthosteric ligand being used. PSNCBAM-1 demonstrates this ligand-dependent functional antagonism. nih.gov

In studies using mouse cerebellar membranes and electrophysiology, PSNCBAM-1 showed differential effects on various CB1 ligands:

Agonist-Dependent Potency : It displayed higher potency as an antagonist against the agonist CP55,940 compared to the agonist WIN55,212-2 in [³⁵S]GTPγS binding assays. nih.gov

Differential Functional Antagonism : In whole-cell electrophysiology studies monitoring miniature inhibitory postsynaptic currents (mIPSCs), pretreatment with PSNCBAM-1 completely abolished the effects of CP55,940 but had no clear effect on the actions of WIN55,212-2. nih.gov

Modulation of Inverse Agonists : The CB1 inverse agonist AM251 was found to increase mIPSC frequency, an effect that was reversed by the application of PSNCBAM-1. nih.gov

This ligand-dependent behavior underscores the complex mechanism of allosteric modulation, where the modulator's influence is contingent on the specific conformational state of the receptor induced by the orthosteric ligand. nih.gov

Cellular Mechanisms of Action (In Vitro Studies)

Direct experimental data on the effects of this compound on cell cycle progression, apoptosis, or microtubule dynamics in any cell line is not available in the current body of scientific literature. However, studies on other structurally related hydroxyurea (B1673989) and phenylurea derivatives provide insight into the potential cellular activities of this class of compounds.

Hydroxyurea itself is a known inhibitor of ribonucleotide reductase, which leads to the inhibition of DNA synthesis and can affect cell proliferation and survival. drugbank.comnih.gov Various derivatives have been synthesized and tested for their cytostatic and pro-apoptotic activities in non-human and non-clinical cancer cell lines.

Amino Acid Hydroxyurea Derivatives : In a study on the metastatic colon cancer cell line SW620, two amino acid derivatives of hydroxyurea, BOU (a D-phenylglycine derivative) and MHCU (a L-phenylalanine derivative), were shown to inhibit cell proliferation. nih.gov Flow cytometry analysis indicated a strong cell death response, evidenced by a significant increase in the subG1 cell population, which is indicative of apoptosis. nih.gov

Phenylurea-Indanone Derivatives : A series of novel phenylurea derivatives containing a 2-benzoylindan-1-one moiety were evaluated for anticancer activity against HeLa (human cervical cancer) and C6 (rat glioma) cell lines. nih.gov The most active compounds in this series were found to inhibit cell proliferation and were suggested to induce apoptosis. nih.gov

Pyridopyridazine Derivatives : A compound named CPM, which contains both a 4-chlorophenyl group and a hydroxy group (7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one), was evaluated for cytotoxicity against several cancer cell lines, including A172 (human glioblastoma), AGS (human gastric adenocarcinoma), CACO-2 (human colorectal adenocarcinoma), and HepG2 (human liver carcinoma), as well as the normal mouse fibroblast line L929. nih.gov

Table 2: Antiproliferative and Pro-Apoptotic Effects of Related Phenylurea/Hydroxyurea Derivatives in Non-Human/Non-Clinical Cell Lines

This table is interactive. You can sort and filter the data.

Compound TypeCell LineSpeciesEffectSource
Amino Acid Hydroxyurea Derivative (BOU)SW620 (colon cancer)HumanInhibition of proliferation, Induction of apoptosis (↑ subG1) nih.gov
Phenylurea-Indanone Derivative (3f, 3g)HeLa (cervical cancer)HumanAntiproliferative activity nih.gov
Phenylurea-Indanone Derivative (3f, 3g)C6 (glioma)RatAntiproliferative activity nih.gov
Chlorophenyl-Hydroxy-Pyridopyridazinone (CPM)A172, AGS, CACO-2, HepG2HumanCytotoxicity nih.gov
Chlorophenyl-Hydroxy-Pyridopyridazinone (CPM)L929 (fibroblast)MouseCytotoxicity nih.gov

No published research was identified that investigates the effect of this compound or its close analogue PSNCBAM-1 on the dynamics of microtubules. While one study involving hydroxyurea derivatives used anti-β-tubulin as a loading control for protein analysis, this does not provide information on whether the compounds interfere with microtubule assembly or stability. nih.gov Therefore, this remains an uninvestigated area of research for this class of compounds.

Antimicrobial Efficacy in Laboratory Models (non-human, non-clinical)

Research into the specific antimicrobial efficacy of this compound is not extensively documented in publicly available scientific literature. However, the general class of hydroxyurea derivatives has been a subject of interest for their biological activities. nih.govsrce.hrnih.gov Compounds containing a hydroxyurea functional group are known to exhibit a range of biological effects, including potential antimicrobial properties, by interfering with essential enzymatic processes. nih.govwikipedia.org

Antifungal Activity against Specific Fungal Species (e.g., Rhizoctonia solani, Candida albicans)

To determine the antifungal potential of this specific compound, standard in vitro assays would be employed. The minimum inhibitory concentration (MIC) is a key metric that would be determined using broth microdilution methods. This assay establishes the lowest concentration of the compound that prevents visible growth of the fungus. For Rhizoctonia solani, an important agricultural pathogen, researchers would typically assess the inhibition of mycelial growth on a solid medium.

Hydroxyurea itself has been shown to synergistically interact with antifungal azoles against Candida albicans, suggesting that the hydroxyurea scaffold can be a starting point for developing antifungal agents. nih.gov This synergistic activity often involves the disruption of cellular processes like ergosterol (B1671047) synthesis or heme biosynthesis, which are vital for fungal cell integrity. nih.gov

Table 1: Hypothetical Antifungal Activity Data for this compound (Note: The following table is for illustrative purposes only, as specific experimental data is not available.)

Fungal Species Assay Type Metric Result
Rhizoctonia solani Mycelial Growth Inhibition EC₅₀ Data not available

Antibiofilm Properties in In Vitro Assays

There is no specific information in the reviewed literature regarding the antibiofilm properties of this compound.

The evaluation of antibiofilm activity is critical, as biofilms represent a protected mode of microbial growth that confers increased resistance to antimicrobial agents. Standard in vitro assays to test for these properties include the crystal violet assay, which quantifies the total biofilm biomass. Other methods, such as confocal laser scanning microscopy, can provide a more detailed view of the biofilm structure and the viability of the cells within it after treatment with the compound. These assays would be necessary to determine if this compound can inhibit biofilm formation or eradicate established biofilms of clinically relevant bacteria or fungi.

General Antibacterial Activities in Laboratory Strains

While the broader class of hydroxyurea derivatives has been evaluated for antibacterial properties, specific data for this compound is not present in the available literature. nih.govsrce.hr Studies on other hydroxyurea derivatives have shown growth inhibition against strains of E. coli, including those resistant to certain classes of antibiotics. nih.govsrce.hr The mechanism of action for hydroxyurea involves the inhibition of ribonucleoside diphosphate (B83284) reductase, an enzyme crucial for DNA synthesis and repair, which is a target that can be exploited for antibacterial effects. wikipedia.org

To assess the antibacterial activity of this compound, researchers would typically perform susceptibility testing against a panel of standard laboratory bacterial strains, such as Escherichia coli and Staphylococcus aureus. The results would be reported as Minimum Inhibitory Concentration (MIC) values.

Table 2: Hypothetical Antibacterial Activity Data for this compound (Note: The following table is for illustrative purposes only, as specific experimental data is not available.)

Bacterial Strain Assay Type Metric Result
Escherichia coli Broth Microdilution MIC Data not available

Plant Physiology Modulation Research (non-agricultural application specific)

There is a lack of specific research findings on the effects of this compound on plant physiology outside of direct agricultural applications. The urea and phenylurea group of compounds are well-known in agriculture as herbicides and plant growth regulators. They can influence fundamental processes such as photosynthesis and cell division. Given its structure, it is plausible that this compound could interact with plant biological systems, but without experimental data, its specific effects remain unknown. Research in this area would involve treating model plants like Arabidopsis thaliana with the compound and observing effects on germination, root growth, and other developmental markers.

Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 1 Hydroxy 3 Phenylurea Analogues

Impact of Substituent Electronic and Steric Properties on Biological Activity

The biological activity of phenylurea derivatives is significantly modulated by the nature and position of substituents on the aromatic rings. Both electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents play a pivotal role.

Substitutions on the phenyl rings of phenylurea analogues have a profound impact on their biological potency and selectivity. SAR studies reveal that even minor changes can lead to significant variations in activity.

General Trends : For various phenylurea derivatives, lipophilicity has been identified as a key driver for biological activity, although it can also lead to poor aqueous solubility and permeability. nih.gov In some series, substitutions at the ortho and para positions of the phenyl rings were found to increase anticancer activity. researchgate.net

Aromatic Substituents : In studies on hydroxyurea (B1673989) analogs, the presence of aromatic substituents was shown to enhance the rate of reaction, potentially through the stabilization of transition states. nih.gov For instance, methoxyphenyl and phenyl groups occupy a hydrophobic cavity in target proteins, leading to increased stabilization. nih.gov

Positional Isomerism : The position of the urea (B33335) linkage on the phenyl ring is critical. For a series of 2,4-diamino-pyrimidine derivatives, 3-substituted-ureas demonstrated better activity and selectivity compared to their 4-urea counterparts. nih.gov

Specific Substituent Effects : In one study of tubulin ligands, the N'-substituent was not deemed essential for anticancer activity, but appropriate alkyl substitution could enhance it. nih.gov In another series of sulfonylureas, compounds with an ortho-alkoxy substituent on the phenyl ring were synthesized, with some showing desirable antifungal or herbicidal activity. nih.govresearchgate.net The introduction of bulky chemical groups can play a positive role in binding processes. researchgate.net

The following table summarizes the effects of various phenyl ring substitutions on the activity of phenylurea analogues from different studies.

Substituent/Modification Position Effect on Activity Reference
TrifluoromethoxyAniline MoietyOptimal substitution for antimalarial activity. nih.gov
F, H, CF3, BrAniline MoietyReduced antimalarial activity compared to trifluoromethoxy. nih.gov
Para-fluoroTerminal Phenyl RingComparable potency, moderately improved selectivity. nih.gov
Para-methylTerminal Phenyl RingLess potent and less selective. nih.gov
Meta-methylTerminal Phenyl RingImproved potency, but reduced selectivity. nih.gov
Halogen (Cl, Br)Ortho positionCan promote intermolecular hydrogen bonds, disrupting planarity. nih.gov
AlkoxyOrtho positionImproved inhibitory activity against acetohydroxyacid synthase (AHAS). researchgate.net

The presence and position of halogen atoms, such as the chlorine in 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea, significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Enhanced Potency : Halogen-containing derivatives have been identified as particularly potent inhibitors in several studies. In one series of urea and thiourea (B124793) derivatives, halogenated compounds were among the most active, inhibiting protein glycation effectively. nih.govresearchgate.net

Conformational Effects : Halogen substituents can alter the conformation of the molecule. The introduction of chlorine or bromine at the ortho position of N-aryl groups in phenylureas can disrupt the coplanar structure between the urea functionality and the aromatic ring. nih.gov This conformational change is due to the formation of an intramolecular hydrogen bond and steric hindrance, which can pre-organize the molecule for better receptor binding. nih.gov

Strong Interactions : In the gas phase, mass spectrometry studies have shown that chloride anions form strong interactions with urea-based receptors, involving the cleavage of covalent bonds and suggesting a high affinity. nih.gov The presence of halogen atoms on the phenyl ring of urea derivatives often contributes to stronger binding with receptors. researchgate.net

Specific Halogen Effects : In a study of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs, the anticancer potency was found to follow the order of -CH2Br > -CHBrCH3, highlighting the specific impact of the halogen type and its chemical environment. nih.gov

The hydroxyl group of the N-hydroxyurea moiety is a critical functional group that often dictates the mechanism of action and binding affinity of these compounds.

Enzyme Inhibition : Hydroxyurea is a potent inhibitor of ribonucleotide reductase (RR), an enzyme essential for DNA synthesis. nih.gov The N'-hydroxyurea moiety is crucial for this activity, as it is believed to interact with a Zn2+ ion in the catalytic site of enzymes like histone deacetylases (HDACs). nih.gov The inhibition of RR by hydroxyurea is a key mechanism of its therapeutic effects. nih.govdrugbank.com

Hydrogen Bonding : The hydroxyl group is a key participant in hydrogen bonding. In studies of hemoglobin, hydroxyurea analogs preferentially form a hydrogen bond with the backbone carbonyl of Gly25. nih.gov This interaction is considered vital for stabilizing the ligand in the active site. The loss of the hydrogen bond donor capability, by removing the crucial proton, results in a significant decrease in binding affinity. nih.gov

Radical Scavenging : The "NH–OH" moiety is recognized as an important radical scavenger. acs.org Hydroxyurea and its derivatives can quench essential tyrosyl free radicals in enzymes like RR, which is a primary mechanism of their inhibitory action. drugbank.comacs.org

Metabolic Effects : In vitro studies on red blood cells have shown that hydroxyurea can affect the activity of key enzymes in energy metabolism, such as glucose-6-phosphate-dehydrogenase (G6PD), hexokinase, and pyruvate (B1213749) kinase, underscoring the broad biochemical impact of the hydroxyurea functional group. researchgate.net

Urea Bridge Modifications and Their Conformational Implications on Activity

Modifications to the central urea bridge, including its replacement with a thiourea group or altering its substitution pattern, have significant consequences for the molecule's three-dimensional shape and biological function.

Urea to Thiourea Substitution : The replacement of the urea oxygen with a sulfur atom to form a thiourea derivative can modulate biological activity. In some series of antiglycation agents, both urea and thiourea derivatives showed potent activity, particularly those with halogen substitutions, indicating that for certain targets, the activity is not strictly dependent on the oxygen or sulfur atom. nih.govresearchgate.net Thiourea derivatives have also been synthesized and explored for a wide range of biological activities, including antimicrobial and anticancer effects. ijcrt.orgnih.govmdpi.com

Conformational Preferences : The substitution pattern on the urea nitrogens dictates the molecule's conformation. N,N'-diphenylureas typically adopt a trans,trans conformation. nih.gov However, introducing N-methyl groups can cause a shift to a cis,cis conformation, which significantly alters the molecule's shape and hydrogen bonding capabilities. nih.gov The ability of the urea moiety to form stable hydrogen bonds with biological targets is central to its role in medicinal chemistry. nih.gov

Impact on Binding : The two NH groups of the urea moiety can act as a hydrogen bond donor "pincer," which is particularly effective for binding to complementary anions or receptor sites. researchgate.net The planarity and hydrogen bonding ability of the urea group are key to its function, and modifications that disrupt this, such as alkylation, can alter its binding properties. nih.gov The urea moiety in some potent inhibitors establishes key hydrogen bonding interactions with target residues (e.g., Cys793 in EGFR) that are absent in other classes of inhibitors. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles (non-clinical)

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. core.ac.uk This non-clinical approach is instrumental in designing new, potent analogues.

Key Pharmacophoric Features : For phenylurea and related compounds, pharmacophore models typically identify a common set of features. These often include hydrophobic/aromatic regions, hydrogen-bond acceptors, and hydrogen-bond donors. researchgate.net A typical model might consist of features such as two hydrogen bond acceptors (HBA), one hydrophobic (HY) group, and one positive ionizable (PI) feature. biointerfaceresearch.com

Model Generation : Ligand-based pharmacophore models are generated by aligning a set of active molecules and extracting the shared chemical features responsible for their activity. biointerfaceresearch.comnih.gov The goal is to create a 3D query that matches active compounds while excluding inactive ones. nih.gov Modern approaches can represent these 3D pharmacophores as "signatures" to facilitate rapid searching and comparison without the need for direct molecular alignment. nih.govgithub.com

Application in Drug Design : These models serve as a blueprint for designing new molecules. By using the pharmacophore as a 3D query, large chemical databases can be screened virtually to identify novel scaffolds that possess the desired features for biological activity. core.ac.ukbiointerfaceresearch.com For phenylurea herbicides, pharmacophore analysis has shown that bulky chemical groups at certain positions and variations in the common core structure are critical for binding activity. researchgate.net

A generalized pharmacophore model for phenylurea-type inhibitors might include:

Two Aromatic/Hydrophobic Rings : Corresponding to the two phenyl groups.

Hydrogen Bond Donors : The two N-H groups of the urea bridge.

Hydrogen Bond Acceptor : The carbonyl oxygen of the urea bridge.

Hydrogen Bond Acceptor/Donor : The N-hydroxyl group, which can act as both.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. asianpubs.orgmdpi.com

Key Descriptors : QSAR studies on phenylurea derivatives and related compounds have identified several physicochemical descriptors that correlate with biological activity. Lipophilicity (often expressed as logP) is frequently a key parameter. nih.gov Other important descriptors include the heat of formation, energies of molecular orbitals (HOMO and LUMO), and the number and location of hydroxyl groups. nih.gov For predicting the intracellular localization of fluorescent probes, parameters like LogD, pKa, hydrophilic-lipophilic balance (HLB), and topological polar surface area (TPSA) were found to be significant. mdpi.com

Model Development : QSAR models are developed by calculating a set of descriptors for a series of compounds (a "training set") and then using statistical methods, like linear regression, to build an equation that relates these descriptors to the observed biological activity. asianpubs.org The predictive power of the model is then validated using a "test set" of compounds that were not used in its creation. asianpubs.org

Predictive Power : A successful QSAR model can be used to estimate the biological activity of new, unsynthesized compounds. asianpubs.orgnih.gov For example, a QSAR analysis of phenylurea substituted 2,4-diamino-pyrimidines pointed to lipophilicity as a primary driver of improved anti-malarial activity. nih.gov While this improved potency, it also correlated with high lipophilicity, poor solubility, and low permeability, highlighting the need for a multi-parameter optimization approach. nih.gov

The table below lists common descriptors used in QSAR studies of urea derivatives and their general significance.

QSAR Descriptor Abbreviation Significance Reference
Partition CoefficientclogP / LogDMeasures lipophilicity; often correlates with membrane permeability and binding to hydrophobic pockets. nih.govmdpi.com
Topological Polar Surface AreaTPSARelates to hydrogen bonding potential and is often predictive of cell permeability. mdpi.comdergipark.org.tr
Number of Rotatable Bondsn-ROTBAn indicator of molecular flexibility. mdpi.comdergipark.org.tr
Number of H-bond Donors/AcceptorsHBD/HBAQuantifies the capacity for hydrogen bonding, crucial for receptor interaction. dergipark.org.tr
Heat of FormationHfA thermodynamic parameter indicating molecular stability. nih.gov
Energy of Highest Occupied Molecular OrbitalE(homo)Relates to the molecule's ability to donate electrons. nih.gov

Conformational Flexibility and Its Role in Molecular Recognition

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For flexible molecules like this compound, the ability to adopt various spatial orientations can significantly influence its molecular recognition by a receptor or enzyme. This conformational flexibility is primarily dictated by the rotation around single bonds within the molecule.

Research on analogous N,N'-disubstituted ureas has shown that the planarity of the urea group is a dominant feature, with distinct conformational preferences described as cis or trans with respect to the orientation of the substituents on the nitrogen atoms relative to the carbonyl group. For N-alkyl-N'-aryl ureas, computational studies have revealed the existence of both trans-trans and cis-trans conformations. nih.gov The cis-trans conformation can be significantly stabilized by the formation of an internal hydrogen bond. nih.gov In the case of this compound, the N-hydroxy group can act as a hydrogen bond donor, potentially stabilizing a conformation where it is oriented towards the carbonyl oxygen or the other nitrogen atom.

Furthermore, studies on N,N'-diaryl ureas suggest that steric hindrance between the aryl rings plays a significant role in determining the preferred conformation. A conformation where the bulky 2-substituents on the aryl rings are aligned anti to each other is generally favored to minimize steric clash.

The interplay between these electronic and steric factors results in a set of low-energy conformers that are likely to be populated in a biological environment. The ability of the molecule to transition between these conformations is crucial for its ability to adapt its shape to fit into a specific binding pocket of a biological target. This "induced fit" model of molecular recognition posits that the binding of a ligand can induce conformational changes in both the ligand and the receptor to achieve a more stable complex. researchgate.net The inherent flexibility of the this compound scaffold allows it to explore a wider conformational space, increasing the probability of finding a complementary shape for a given binding site.

The following interactive table summarizes the key dihedral angles and the likely preferred conformations for this compound based on studies of analogous compounds. These conformations represent a balance between minimizing steric hindrance and maximizing stabilizing intramolecular interactions.

Dihedral AngleDescriptionPreferred OrientationRationale
Cl-C4-C1-N1Rotation of the 4-chlorophenyl ringNon-coplanar with ureaMinimize steric hindrance
C1-N1-C(O)-N2Conformation around the N1-C(O) bondtransGenerally favored for ureas
N1-C(O)-N2-C1'Conformation around the C(O)-N2 bondcis or transPotential for intramolecular H-bond
C(O)-N2-C1'-C6'Rotation of the phenyl ringNon-coplanar with ureaMinimize steric hindrance

Note: The table presents hypothetical preferred orientations based on general principles of conformational analysis of related urea derivatives. Specific values would require dedicated computational or experimental studies on this compound.

Advanced Applications of 1 4 Chlorophenyl 1 Hydroxy 3 Phenylurea in Chemical Research

Development as Molecular Probes for Biochemical Pathways

While direct studies employing 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea as a molecular probe are not prominently documented, the inherent properties of the hydroxyurea (B1673989) and phenylurea scaffolds suggest its potential in this area. Molecular probes are instrumental in elucidating complex biological processes. The reactivity of the hydroxyurea moiety, particularly its ability to interact with metalloenzymes, could be harnessed to probe the active sites of specific enzymes.

For instance, hydroxyurea and its derivatives are well-known inhibitors of ribonucleotide reductase (RNR), a key enzyme in DNA synthesis. nih.govnih.gov By extension, this compound could potentially be developed into a molecular probe to study RNR activity and the broader pathways of DNA replication and repair. The presence of the 4-chlorophenyl group offers a handle for further modification, such as the attachment of fluorescent tags or biotin (B1667282) labels, which would facilitate the detection and visualization of its interactions within a cell.

Furthermore, some phenylurea derivatives have been shown to interact with other cellular targets. This suggests that with appropriate modifications, this compound could be adapted to probe a variety of biochemical pathways beyond DNA synthesis.

Utilization in In Vitro Assay Development and Optimization

The development of robust and reliable in vitro assays is fundamental to drug discovery and biochemical research. Based on the activities of related compounds, this compound could serve as a valuable tool in this context. Phenylurea derivatives have been identified as inhibitors of various enzymes, making them useful as reference compounds or positive controls in assay development.

A notable example is the use of phenyl-urea compounds as inhibitors of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus. nih.gov In the development of assays to screen for new PBP4 inhibitors, a compound like this compound could be used to validate the assay's sensitivity and specificity. Similarly, certain phenyl urea (B33335) derivatives have shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov

The table below summarizes the inhibitory activities of some phenylurea derivatives against specific enzymes, illustrating the potential roles that this compound could play in similar in vitro assays.

Derivative ClassTarget EnzymePotential Assay Application
Phenyl-ureaPenicillin-Binding Protein 4 (PBP4)Screening for novel antibacterial agents
Phenyl ureaIndoleamine 2,3-dioxygenase 1 (IDO1)Development of immunotherapeutic drugs
PhenylureaCheckpoint kinase 1 (CHK1)Investigating cell cycle control mechanisms

It is important to note that while these examples demonstrate the utility of the broader phenylurea class, specific studies on this compound are needed to confirm its efficacy in these or other in vitro assay systems.

Contributions to Mechanistic Toxicology Research (at the molecular/cellular level, not human safety)

Understanding the molecular and cellular mechanisms of toxicity is a critical area of research. The structural components of this compound suggest that it could be a useful tool for such studies. The parent compound, hydroxyurea, is known to induce cytotoxicity through various mechanisms, including the inhibition of ribonucleotide reductase, which leads to DNA damage and the generation of reactive oxygen species (ROS). nih.govnih.gov

The presence of the 4-chlorophenyl group may introduce additional toxicological properties. Studies on other chlorinated phenylurea compounds, such as certain herbicides, have shown that they can induce cytogenetic effects and interact with cellular signaling pathways like the aryl hydrocarbon receptor (AhR) pathway. uni.lu These effects are often enhanced after metabolic conversion of the parent compound.

At the cellular level, exposure to high concentrations of hydroxyurea or its derivatives can lead to:

S-phase cell cycle arrest: Due to the inhibition of DNA synthesis. nih.gov

Oxidative stress: Resulting from an imbalance in the production and detoxification of ROS. nih.gov

DNA damage: Including strand breaks and the formation of DNA adducts. nih.gov

Apoptosis: Programmed cell death triggered by cellular stress and damage.

By studying the effects of this compound on cultured cells, researchers could gain insights into the specific roles of the hydroxyurea and chlorophenyl moieties in mediating cellular toxicity. Such studies could involve measuring markers of oxidative stress, DNA damage, and apoptosis, as well as investigating the activation of specific signaling pathways.

Use as Synthetic Precursors for Advanced Organic Materials

While direct applications of this compound in the synthesis of advanced organic materials are not well-documented, the urea functional group is a versatile building block in polymer chemistry and materials science. Urea derivatives can participate in the formation of various polymeric structures through reactions of their amine and carbonyl groups.

The synthesis of urea-containing polymers often involves the reaction of amines with isocyanates or phosgene (B1210022) equivalents. The structure of this compound, with its reactive N-H and N-OH groups, could potentially be exploited to create novel polymers with unique properties. For example, the presence of the aromatic rings could contribute to thermal stability and specific electronic properties, while the polar urea and hydroxyl groups could influence solubility and intermolecular interactions.

Potential, though currently theoretical, applications could include the synthesis of:

Polyureas: These polymers are known for their high tensile strength and thermal stability.

Foldamers: Oligomers that adopt specific, well-defined conformations in solution.

Functionalized materials: The chlorophenyl group could serve as a site for further chemical modification to introduce desired functionalities.

Further research is required to explore the synthetic utility of this compound as a precursor for advanced organic materials.

Role in Studying Protein-Ligand Interactions through Biophysical Methods

The study of protein-ligand interactions is crucial for understanding biological function and for the rational design of drugs. A variety of biophysical methods are available to characterize these interactions, and this compound, as a small molecule, is amenable to such studies.

Given the known interaction of hydroxyurea with metalloenzymes and phenylureas with various protein targets, this compound could be used as a model ligand to investigate binding events. Techniques that could be employed include:

X-ray Crystallography: To determine the three-dimensional structure of the compound bound to its protein target, providing detailed information about the binding site and the specific molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the interaction in solution, providing information on which parts of the protein and the ligand are involved in binding and to determine binding affinities.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as enthalpy and entropy changes, which provide insights into the driving forces of the interaction.

Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation in real-time, providing rate constants for the interaction.

The table below summarizes these biophysical methods and the type of information they can provide for studying the interaction of a small molecule like this compound with a protein target.

Biophysical MethodInformation Provided
X-ray CrystallographyHigh-resolution 3D structure of the protein-ligand complex
Nuclear Magnetic Resonance (NMR)Binding site mapping, structural changes in solution, binding affinity
Isothermal Titration Calorimetry (ITC)Binding affinity, stoichiometry, enthalpy, and entropy of binding
Surface Plasmon Resonance (SPR)Real-time kinetics of binding (association and dissociation rates), binding affinity

These biophysical studies would be instrumental in identifying and characterizing the protein targets of this compound and in elucidating the molecular basis of its biological activities.

Future Research Directions for 1 4 Chlorophenyl 1 Hydroxy 3 Phenylurea

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of urea (B33335) derivatives has traditionally relied on methods involving hazardous reagents like phosgene (B1210022) nih.gov. The future of synthesizing 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea and its analogues lies in the development of greener and more efficient chemical processes.

Key Research Thrusts:

Solvent-Free Synthesis: Investigating solvent-free reaction conditions is a crucial step towards sustainable chemistry. Research has demonstrated the feasibility of solvent-free methods for producing various urea derivatives, which can reduce environmental impact and simplify purification processes daneshyari.com.

Catalyst-Free Reactions: The development of catalyst-free synthetic routes, such as the one-pot reaction of amines with carbonyl sulfide, offers a milder and more atom-economical approach organic-chemistry.org.

Phosgene Substitutes: Continued exploration of safer alternatives to phosgene, like N,N'-carbonyldiimidazole (CDI), is essential for improving the safety profile of the synthesis nih.gov.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of scalability, safety, and control over reaction parameters, leading to higher yields and purity.

These modern synthetic strategies align with the principles of green chemistry, aiming to create more sustainable and cost-effective production methods for this promising compound ureaknowhow.comrsc.org.

Deeper Mechanistic Investigations into Biological Targets and Pathways

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent. Research on analogous compounds provides a foundation for these investigations.

Potential Biological Targets:

Target ClassSpecific ExamplesPotential Therapeutic Area
EnzymesRibonucleotide Reductase (RNR) mdpi.comwikipedia.org, Indoleamine 2,3-dioxygenase 1 (IDO1) nih.govfrontiersin.orgCancer, Infectious Diseases
Structural ProteinsTubulin researchgate.netCancer
Signaling PathwaysTryptophan/Kynurenine Pathway nih.govCancer Immunotherapy

Future studies should employ a combination of biochemical assays, structural biology, and cell-based models to:

Identify and Validate Primary Targets: Determine the specific enzymes or receptors with which the compound interacts. For instance, hydroxyurea (B1673989) is a known inhibitor of ribonucleotide reductase, a key enzyme in DNA synthesis mdpi.comwikipedia.org. Phenylurea derivatives have also been identified as potent IDO1 inhibitors, a target in cancer immunotherapy nih.govfrontiersin.org.

Elucidate Mechanism of Action: Unravel the downstream signaling pathways modulated by the compound. This could involve investigating its effects on cell cycle progression, apoptosis, or immune responses nih.gov.

Explore Off-Target Effects: A comprehensive understanding of potential off-target interactions is crucial for predicting and mitigating potential side effects.

Rational Design of Next-Generation Analogues for Specific Research Applications

Building upon a solid understanding of its mechanism of action, the rational design of novel analogues of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Strategies for Analogue Design:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl and chlorophenyl rings, as well as the hydroxyurea moiety, will help to identify key structural features responsible for biological activity nih.gov.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate the compound's properties, such as solubility and metabolic stability rsc.org.

Lipophilicity Modulation: The design of more lipophilic analogues could enhance cell penetration and stability, potentially overcoming the short half-life often associated with hydroxyurea nih.gov.

The goal of these efforts is to generate a library of compounds with tailored activities for specific diseases, such as cancer or inflammatory disorders.

Integration of Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable tools in modern drug discovery, offering the ability to predict the properties and activities of novel compounds, thereby saving time and resources.

Computational Tools and Their Applications:

Computational ApproachApplication
Molecular Docking Predicts the binding mode and affinity of the compound to its biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Develops models to predict the biological activity of new analogues based on their chemical structure. researchgate.net
Pharmacophore Modeling Identifies the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net
Machine Learning and AI Leverages large datasets to predict compound activity and identify potential new therapeutic targets. nih.govarxiv.org

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates and gain deeper insights into the molecular basis of their activity.

Collaborative Interdisciplinary Research Initiatives

The multifaceted nature of drug discovery and development necessitates a collaborative approach, bringing together experts from various scientific disciplines.

Key Areas for Collaboration:

Academia-Industry Partnerships: Combining the innovative research from academic institutions with the drug development expertise and resources of pharmaceutical companies can accelerate the translation of basic scientific discoveries into clinical applications nih.gov.

International Research Consortia: Global collaborations can facilitate the sharing of data, resources, and expertise, leading to more robust and comprehensive research outcomes.

Open-Access Platforms: The development of open-access databases and collaborative platforms can foster a more inclusive and efficient research environment, particularly for the discovery of therapeutics for neglected diseases mdpi.com.

Such interdisciplinary initiatives are crucial for tackling the complex challenges of modern drug discovery and ensuring that promising compounds like this compound can be fully explored for their therapeutic potential nih.govinvestingnews.com.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, urea derivatives like 3-(4-Chlorophenyl)-1,1-diallylurea are synthesized via stepwise addition of amines to carbonyl intermediates under controlled pH (6.5–7.5) and anhydrous conditions . Key parameters include:
  • Temperature : Maintain 60–80°C to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Catalysts : Use triethylamine or DMAP to accelerate condensation .
    Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Purify via recrystallization (ethanol/water) to achieve >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the hydroxy group exhibits a broad singlet at δ 9.8–10.2 ppm, while aromatic protons appear as multiplets at δ 7.2–7.8 ppm .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Urea derivatives often form dimeric structures via N–H···O interactions (e.g., bond lengths ~2.8–3.0 Å) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 291.69 for analogs) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffer solutions (pH 2.0, 7.4, and 9.0) at 37°C. Monitor degradation via HPLC with a C18 column (acetonitrile/water gradient). Urea derivatives are prone to hydrolysis in acidic conditions, forming aniline and carbonyl byproducts. Stabilizers like cyclodextrins or PEGylation can reduce degradation rates .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported biological activity data for urea derivatives like this compound?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:
  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., serine protease assays) and cell-based viability tests .
  • Purity Validation : Use LC-MS to rule out impurities >0.5% .
  • Structural Analogs : Test derivatives (e.g., 1-(4-Amidinophenyl)-3-(4-Chlorophenyl)urea) to isolate pharmacophores .

Q. What strategies are employed to modify the core structure of this compound to enhance its target selectivity in enzyme inhibition studies?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 4-chlorophenyl ring to enhance binding to serine proteases (e.g., Ki values < 50 nM) .
  • Bioisosteric Replacement : Replace the hydroxy group with a methoxy or trifluoromethyl group to improve metabolic stability .
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with enzyme active sites (e.g., hydrogen bonds with Ser195 in trypsin-like proteases) .

Q. How can researchers address conflicting crystallographic data regarding hydrogen-bonding patterns in urea derivatives?

  • Methodological Answer :
  • Variable-Temperature XRD : Analyze crystal structures at 100 K and 298 K to assess thermal motion effects .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G* basis set) to validate hydrogen-bond geometries .
  • Polymorph Screening : Crystallize under different solvents (e.g., acetonitrile vs. methanol) to identify dominant packing motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.